4''-methyloxy-Daidzin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

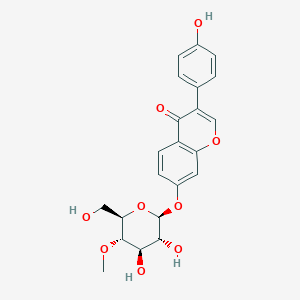

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKFFAQGFXJQBI-MSEOUXRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biochemical Profile of 4''-methyloxy-Daidzin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Daidzin, a naturally occurring isoflavone methyl-glycoside, has garnered attention within the scientific community for its potential therapeutic applications. Structurally classified as Daidzein 7-O-β-D-glucoside 4''-O-methylate, this compound is isolated from Cordyceps militaris cultured on germinated soybeans.[1][2][3][4] As a member of the isoflavone family, this compound is noted for its immunomodulating and antiallergic properties, positioning it as a molecule of interest for further investigation in drug discovery and development.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₂O₉ | [5] |

| Molecular Weight | 430.4 g/mol | [5] |

| CAS Number | 1195968-02-5 | [2] |

| Appearance | Not specified in available literature | N/A |

| Solubility | Soluble in DMSO | [2] |

| Purity (typical) | >98% (HPLC) | [5] |

Biochemical Activity: Antiallergic Effects

The primary documented biochemical property of this compound is its antiallergic activity, specifically its role in the modulation of mast cell responses. Mast cells are pivotal in the initiation of type I hypersensitivity reactions, and their degranulation releases a cascade of inflammatory mediators.

Inhibition of Mast Cell Degranulation

Modulation of Cytokine Release

In addition to preventing degranulation, isoflavone methyl-glycosides have been shown to decrease the release of pro-inflammatory cytokines, including Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α), from activated mast cells.[1] This suggests that this compound may play a role in attenuating the broader inflammatory response associated with allergic reactions.

Mechanism of Action: A Proposed Signaling Pathway

The precise molecular mechanism of this compound has not been fully elucidated in publicly available literature. However, based on the investigation of the structurally related and highly active compound CGNMII, a proposed signaling pathway can be outlined. It is plausible that this compound interferes with key signaling molecules downstream of the high-affinity IgE receptor (FcεRI) in mast cells.

This proposed pathway involves the inhibition of the phosphorylation and subsequent activation of several critical proteins in the mast cell activation cascade:

-

Lyn and Syk: Early components in the FcεRI signaling pathway.

-

Phospholipase Cγ1 (PLCγ1): A key enzyme in the generation of second messengers.

-

Linker for Activation of T-cells (LAT): A crucial scaffold protein.

-

AKT and ERK1/2: Downstream effectors that regulate cellular responses.

By inhibiting these signaling molecules, this compound may effectively block the downstream events leading to mast cell degranulation and cytokine release.

Caption: Proposed inhibitory mechanism of this compound on mast cell signaling.

Experimental Protocols

Detailed experimental protocols for the biochemical analysis of this compound are not extensively available in the public domain. However, based on standard methodologies for assessing antiallergic compounds, the following experimental workflows can be proposed.

Cell Culture and Stimulation

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a commonly used model for in vitro studies of mast cell degranulation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Stimulation: After washing to remove unbound IgE, cells are stimulated with DNP-human serum albumin (HSA) to induce degranulation. This compound would be added at various concentrations prior to stimulation.

Degranulation Assay (β-Hexosaminidase Release)

The release of the granular enzyme β-hexosaminidase is a common marker for mast cell degranulation.

Caption: Workflow for assessing mast cell degranulation.

Cytokine Quantification (ELISA)

The levels of released cytokines such as IL-4 and TNF-α in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

References

- 1. Antiallergic activity of novel isoflavone methyl-glycosides from Cordyceps militaris grown on germinated soybeans in antigen-stimulated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorlab.com [biorlab.com]

Unraveling the Molecular Mechanisms of 4''-methyloxy-Daidzin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Daidzin, an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans, has garnered interest for its potential immunomodulatory and antiallergic properties. While direct, in-depth research on the specific molecular mechanisms of this compound is emerging, a comprehensive understanding can be extrapolated from the extensive studies of its parent compounds, daidzin and its aglycone form, daidzein. This technical guide synthesizes the available information on this compound and provides a detailed overview of the well-established mechanisms of daidzin and daidzein, focusing on three core pathways: inhibition of aldehyde dehydrogenase 2 (ALDH-2), modulation of inflammatory signaling cascades (MAPK/NF-κB), and interaction with estrogen receptors. This document serves as a foundational resource, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate further research and drug development.

Introduction to this compound

This compound is structurally a glycoside of the isoflavone daidzein, with a methoxy group at the 4'' position of the glucose moiety. Isoflavones, as a class, are known for their diverse biological activities.[1] Preliminary studies suggest that isoflavone methyl-glycosides, including this compound, possess immunomodulating and antiallergic activities.[1] A study on related isoflavone methyl-glycosides from Cordyceps militaris demonstrated potent antiallergic effects by inhibiting degranulation and the release of pro-inflammatory cytokines in mast cells. This effect was linked to the suppression of key signaling molecules including Lyn, Syk, PLCγ1, LAT, AKT, and ERK1/2.[1]

Due to the limited direct research on this compound's specific mechanism of action, this guide will focus on the well-documented activities of daidzin and daidzein as a predictive framework for its biological function.

Core Mechanism of Action 1: Aldehyde Dehydrogenase 2 (ALDH-2) Inhibition

A primary and well-established mechanism of action for daidzin is the potent and selective inhibition of mitochondrial aldehyde dehydrogenase 2 (ALDH-2). ALDH-2 is a critical enzyme in alcohol metabolism, responsible for the detoxification of acetaldehyde. Inhibition of ALDH-2 leads to acetaldehyde accumulation, causing adverse physiological reactions.

Quantitative Data: ALDH-2 Inhibition Kinetics

The inhibitory potency of daidzin against ALDH-2 has been quantified in several studies. The data below summarizes key kinetic parameters.

| Compound | Enzyme Source | Substrate | Inhibition Type | K_i_ Value | Reference |

| Daidzin | Human ALDH-I (mitochondrial) | Formaldehyde | Competitive | 40 nM | [2] |

| Daidzin | Human ALDH-I (mitochondrial) | Formaldehyde | Uncompetitive (vs. NAD+) | - | [2] |

| Daidzin | Hamster ALDH-2 | Acetaldehyde | Mixed | 0.082 µM | [3] |

| Daidzin | Rat ALDH-2 | Acetaldehyde | Mixed | 0.052 µM | [3] |

Signaling Pathway Diagram: ALDH-2 Inhibition

The following diagram illustrates the role of ALDH-2 in ethanol metabolism and the inhibitory action of daidzin.

Experimental Protocol: ALDH-2 Inhibition Assay

This protocol is based on methodologies described in the literature for determining ALDH-2 inhibition by daidzin.

-

Enzyme and Substrate Preparation : Purified human mitochondrial ALDH-2 is used. A stock solution of the substrate (e.g., acetaldehyde or formaldehyde) is prepared in the assay buffer.

-

Assay Buffer : A typical buffer is 0.1 M sodium pyrophosphate (pH 9.5) or 0.1 M sodium phosphate (pH 7.5).[3]

-

Reaction Mixture : The reaction is performed in a total volume of 1 ml containing the assay buffer, 3 mM NAD+, and various concentrations of the substrate.[3]

-

Inhibitor Addition : Daidzin is added at various concentrations to the reaction mixture.

-

Enzyme Reaction : The reaction is initiated by adding 5-10 nM of ALDH-2.

-

Data Acquisition : The rate of NADH formation is monitored spectrophotometrically at 340 nm at 25°C.

-

Data Analysis : Initial velocities are determined, and inhibition constants (Ki) are calculated from Dixon plots or by fitting the data to appropriate enzyme inhibition models.

Core Mechanism of Action 2: Anti-Inflammatory Effects via MAPK and NF-κB Signaling

Daidzin and daidzein have demonstrated significant anti-inflammatory properties by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in macrophages.

Quantitative Data: Anti-Inflammatory Activity

| Compound | Assay | IC50 Value | Cell Line | Reference |

| 8-Hydroxydaidzein | COX-2 Inhibition | 8.9 ± 1.2 µM | In vitro | [4] |

Signaling Pathway Diagram: MAPK and NF-κB Inhibition

This diagram illustrates how daidzin and daidzein interfere with the LPS-induced inflammatory cascade in macrophages.

Experimental Protocol: Anti-Inflammatory Assay in Macrophages

This protocol outlines the key steps for assessing the anti-inflammatory effects of compounds like this compound in RAW264.7 macrophages.[5][6]

-

Cell Culture : RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Viability Assay (MTT) : To determine non-toxic concentrations, cells are seeded in 96-well plates (e.g., 7 x 10^4 cells/well) and treated with various concentrations of the test compound for 24 hours. Cell viability is assessed using the MTT assay.

-

LPS Stimulation : Cells are pre-treated with non-toxic concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

-

Nitric Oxide (NO) Measurement : The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement (ELISA) : Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercial ELISA kits.

-

Western Blot Analysis : To analyze the effect on signaling pathways, cells are lysed after a short LPS stimulation period (e.g., 30-60 minutes). Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, ERK, IκBα, p65).

Core Mechanism of Action 3: Estrogen Receptor Modulation

Daidzein is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ) and exert estrogenic or antiestrogenic effects.

Quantitative Data: Estrogen Receptor Binding and Activity

Daidzein exhibits a preferential binding to ERβ over ERα. The following table summarizes binding affinities and functional potencies.

| Compound | Receptor | Assay Type | Value | Reference |

| Daidzein | ERα | Binding Free Energy | -9.30 kcal/mol | [3] |

| Daidzein | ERβ | Binding Free Energy | -8.30 kcal/mol | [3] |

| Daidzein | ERα | ERE Binding Activation (EC50) | >300 µM | [6] |

| Daidzein | ERβ | ERE Binding Activation (EC50) | 0.35 µM | [6] |

Signaling Pathway Diagram: Estrogen Receptor Modulation

This diagram shows the dual action of daidzein on estrogen receptor signaling pathways.

Experimental Protocol: Estrogen Receptor Binding and Activity Assay

This protocol describes methods to evaluate the estrogenic activity of compounds using the MCF-7 breast cancer cell line, which expresses estrogen receptors.[4][7]

-

Cell Culture : MCF-7 cells are maintained in phenol red-free DMEM supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic activity.

-

Competitive Binding Assay :

-

Recombinant human ERα or ERβ is incubated with a fluorescently or radiolabeled estradiol tracer.

-

Increasing concentrations of the test compound (daidzein) are added to compete with the tracer for binding to the receptor.

-

The displacement of the tracer is measured (e.g., by fluorescence polarization or scintillation counting).

-

IC50 values are calculated to determine the binding affinity relative to estradiol.

-

-

ERE-Luciferase Reporter Gene Assay :

-

MCF-7 cells are transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.

-

Transfected cells are treated with various concentrations of the test compound.

-

After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

An increase in luciferase activity indicates agonistic activity at the estrogen receptor.

-

-

Cell Proliferation Assay (e.g., MTT or SRB assay) :

-

MCF-7 cells are seeded in 96-well plates and treated with the test compound.

-

Cell proliferation is measured over several days to assess the estrogenic (proliferative) or antiestrogenic (anti-proliferative) effects.

-

Conclusion and Future Directions

The mechanism of action of this compound is likely multifaceted, mirroring the activities of its parent compounds, daidzin and daidzein. The available evidence strongly suggests that its biological effects may be mediated through the inhibition of ALDH-2, modulation of the MAPK and NF-κB inflammatory pathways, and interaction with estrogen receptors. The methylation at the 4''-position of the glucose moiety may influence its bioavailability, solubility, and potency compared to daidzin, warranting direct investigation.

Future research should focus on:

-

Directly quantifying the inhibitory potency of this compound against ALDH-2.

-

Elucidating the specific effects of this compound on the MAPK and NF-κB signaling pathways in various cell types.

-

Determining the binding affinity and functional activity of this compound at estrogen receptors α and β.

-

Conducting in vivo studies to validate the therapeutic potential of this compound in models of allergic reactions, inflammation, and other relevant disease states.

This guide provides a comprehensive framework to accelerate these research endeavors, offering detailed protocols and established quantitative data as a benchmark for the evaluation of this promising isoflavone methyl-glycoside.

References

- 1. Antiallergic activity of novel isoflavone methyl-glycosides from Cordyceps militaris grown on germinated soybeans in antigen-stimulated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daidzin: a potent, selective inhibitor of human mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daidzin inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of 4''-methyloxy-Daidzin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized in vivo metabolic pathway of 4''-methyloxy-daidzin, an isoflavone methyl-glycoside. In the absence of direct experimental data for this compound, this document synthesizes current knowledge on the metabolism of its parent compounds, daidzin and daidzein, to construct a putative metabolic cascade. The proposed pathway involves initial deglycosylation and demethylation in the gastrointestinal tract, followed by absorption of the aglycone, daidzein. Subsequent systemic metabolism is characterized by Phase I and Phase II biotransformations, including hydroxylation, reduction, glucuronidation, and sulfation, with significant involvement of gut microflora and hepatic enzymes. This guide provides a foundational framework for future research into the pharmacokinetics and metabolic profile of this compound, offering detailed hypothetical experimental protocols and data presentation structures to guide such studies.

Introduction

This compound, structurally identified as Daidzein 7-O-β-D-glucoside 4''-O-methylate, is an isoflavone methyl-glycoside.[1][2] It has been isolated from natural sources such as Cordyceps militaris grown on germinated soybeans.[1][2] While the parent isoflavones, daidzin and daidzein, have been extensively studied for their metabolic fate and potential health benefits, the in vivo metabolic pathway of this compound remains uninvestigated. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for evaluating its bioavailability, pharmacological activity, and potential toxicity.

This whitepaper aims to:

-

Propose a scientifically grounded, hypothesized metabolic pathway for this compound based on the known metabolism of structurally related isoflavones.

-

Provide a template for the presentation of potential quantitative pharmacokinetic data.

-

Detail established experimental protocols for the in vivo study of isoflavone metabolism.

-

Visualize the proposed metabolic pathways and experimental workflows using standardized diagrams.

Disclaimer: The metabolic pathway, quantitative data, and specific experimental outcomes described herein are predictive and based on existing literature for related compounds. Direct experimental validation for this compound is required.

Hypothesized Metabolic Pathway of this compound

The in vivo metabolism of this compound is likely a multi-step process initiated in the gastrointestinal tract and continuing systemically, primarily in the liver. The proposed pathway is depicted in the following diagram.

Caption: Hypothesized metabolic pathway of this compound.

Initial Biotransformation in the Gastrointestinal Tract

Upon oral ingestion, this compound is expected to first undergo biotransformation in the gut.

-

Demethylation: The 4''-O-methyl group on the glucose moiety may be cleaved by gut microbiota to yield daidzin.

-

Deglycosylation: Subsequently, intestinal β-glucosidases are anticipated to hydrolyze the glycosidic bond of the resulting daidzin, releasing the aglycone, daidzein.[3][4][5][6][7] This deglycosylation step is crucial for the absorption of isoflavones.[8]

Absorption and Systemic Metabolism

Daidzein, the resulting aglycone, is then absorbed into the systemic circulation. In the liver and other tissues, it undergoes extensive Phase I and Phase II metabolism.

-

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of daidzein, producing various hydroxylated metabolites.[9]

-

Phase II Metabolism: Daidzein and its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. This includes:

Gut Microbiota-Mediated Metabolism

A significant portion of daidzein that is not absorbed in the small intestine passes to the colon, where it is subject to further metabolism by the gut microflora. Key metabolites produced include:

These metabolites are known to have biological activities that may differ from the parent compound.

Enterohepatic Circulation

The conjugated metabolites of daidzein can be excreted into the bile, re-enter the intestine, and be deconjugated by microbial enzymes. The released aglycones can then be reabsorbed. This enterohepatic circulation may prolong the half-life of daidzein-derived metabolites in the body.[1][2][13]

Quantitative Data Presentation (Illustrative)

While no quantitative data exists for this compound, the following tables provide a standardized format for presenting pharmacokinetic parameters that would be determined in future in vivo studies.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Metabolites in Plasma Following Oral Administration.

| Parameter | Daidzein | Daidzein-7-O-glucuronide | Daidzein-4'-O-sulfate | Equol |

|---|---|---|---|---|

| Cmax (ng/mL) | Value | Value | Value | Value |

| Tmax (h) | Value | Value | Value | Value |

| AUC₀₋ₜ (ng·h/mL) | Value | Value | Value | Value |

| t₁/₂ (h) | Value | Value | Value | Value |

| CL/F (L/h/kg) | Value | Value | Value | Value |

| Vd/F (L/kg) | Value | Value | Value | Value |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Illustrative Excretion Profile of this compound Metabolites (% of Administered Dose).

| Excretion Route | Daidzein | Daidzein Conjugates | Equol Conjugates | Total Recovery |

|---|---|---|---|---|

| Urine (0-24h) | Value | Value | Value | Value |

| Feces (0-48h) | Value | Value | Value | Value |

| Total | Value | Value | Value | Value |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the in vivo metabolic pathway of this compound. These protocols are based on established methods for studying isoflavone metabolism.

Animal Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites after oral administration to a relevant animal model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old), housed in metabolic cages.

-

Dosing: A single oral gavage of this compound (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Sample Collection:

-

Blood: Serial blood samples (approx. 0.2 mL) collected from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes. Plasma is separated by centrifugation.

-

Urine and Feces: Collected at intervals (e.g., 0-12h, 12-24h, 24-48h).

-

-

Sample Preparation:

-

Plasma: Proteins are precipitated with acetonitrile. The supernatant is evaporated and reconstituted for analysis. For analysis of conjugated metabolites, samples are incubated with β-glucuronidase and sulfatase.

-

Urine: Diluted with water, centrifuged, and the supernatant used for analysis.

-

Feces: Homogenized with methanol, sonicated, and centrifuged. The supernatant is used for analysis.

-

-

Analytical Method: Quantification of this compound and its metabolites using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.).

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism using Liver Microsomes

Objective: To identify the hepatic Phase I and Phase II metabolites of daidzein and to identify the specific CYP and UGT enzymes involved.

Methodology:

-

Incubation System: Human or rat liver microsomes.

-

Substrate: Daidzein (as the primary aglycone).

-

Cofactors:

-

For Phase I: NADPH-generating system.

-

For Phase II: UDPGA (for glucuronidation), PAPS (for sulfation).

-

-

Incubation: Incubate daidzein with liver microsomes and the appropriate cofactors at 37°C.

-

Reaction Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the supernatant by HPLC-MS/MS to identify metabolites.

-

Reaction Phenotyping (Optional): Use specific chemical inhibitors or recombinant human CYP/UGT enzymes to identify the isoforms responsible for metabolite formation.

Conclusion

While direct experimental evidence is currently lacking, the in vivo metabolic pathway of this compound can be reasonably hypothesized based on the well-documented metabolism of daidzin and daidzein. The proposed pathway involves initial deglycosylation and demethylation, followed by extensive Phase I and Phase II metabolism, with significant contributions from the gut microbiota. The provided illustrative data tables and detailed experimental protocols offer a robust framework for future research to elucidate the precise pharmacokinetic profile and metabolic fate of this compound. Such studies are essential for advancing our understanding of its potential bioactivity and for any future consideration in drug development or as a nutraceutical.

References

- 1. Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolysis of isoflavone glycosides by a thermostable β-glucosidase from Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of black soybean isoflavone glycosides by Bacillus subtilis natto - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deglycosylation of flavonoid and isoflavonoid glycosides by human small intestine and liver beta-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of testosterone on phase II metabolism and availability of soy isoflavones in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies of the in vitro intestinal metabolism of isoflavones aid in the identification of their urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 4''-methyloxy-Daidzin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological synthesis of 4''-methyloxy-Daidzin, also known as Daidzein 7-O-β-D-glucoside 4''-O-methylate. This isoflavone methyl-glycoside, isolated from sources like Cordyceps militaris grown on germinated soybeans, has garnered interest for its potential immunomodulating and antiallergic activities[1][2][3]. This document details experimental protocols, quantitative data, and visual workflows to support research and development efforts.

Quantitative Data Summary

The synthesis of this compound can be achieved through biotransformation, for which yield data is available. The following table summarizes the reported quantitative data for the biotransformation of daidzein.

| Transformation Method | Substrate | Product | Yield (%) | Reference |

| Biotransformation | Daidzein | 4''-O-methyldaidzin | 33.3 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound. Two primary approaches are presented: a biological transformation using microorganisms and a proposed chemical synthesis route.

Protocol 1: Biotransformation of Daidzein using Beauveria bassiana

This protocol is based on the reported biotransformation of daidzein by the filamentous fungus Beauveria bassiana[4].

1. Materials and Reagents:

-

Daidzein

-

Beauveria bassiana culture

-

Sabouraud dextrose broth (3% glucose, 1% peptone)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

TLC plates

2. Instrumentation:

-

Shaking incubator

-

Autoclave

-

Rotary evaporator

-

Chromatography columns

-

NMR spectrometer

-

Mass spectrometer

3. Methodology:

-

Culture Preparation: Beauveria bassiana is cultured in Sabouraud dextrose broth at 28°C on a rotary shaker at 140 rpm for 120 hours.

-

Substrate Addition: A solution of daidzein in a suitable solvent (e.g., DMSO or ethanol) is added to the microbial culture to a final concentration of 0.2 g/L.

-

Biotransformation: The culture with the added substrate is incubated for an additional 7-10 days under the same conditions.

-

Extraction: After the incubation period, the culture medium is extracted with an equal volume of ethyl acetate three times. The organic extracts are combined and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure to yield a crude extract. The extract is then subjected to column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform-methanol) to isolate the final product.

-

Characterization: The structure of the purified this compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Chemical Synthesis of this compound

This proposed protocol involves two main stages: the glycosylation of daidzein to form daidzin (daidzein-7-O-glucoside) and the subsequent selective methylation of the 4''-hydroxyl group of the glucose moiety.

Part A: Synthesis of Daidzin (Daidzein-7-O-glucoside)

This procedure is based on general methods for isoflavone glycosylation[4].

1. Materials and Reagents:

-

Daidzein

-

Acetobromo-α-D-glucose

-

Potassium hydroxide

-

Acetone

-

Sodium methoxide

-

Methanol

-

Dry dichloromethane

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide)

2. Methodology:

-

Protection of Glucose: The hydroxyl groups of glucose are first protected, typically by acetylation, to form acetobromo-α-D-glucose.

-

Glycosylation: Daidzein is dissolved in a mixture of acetone and aqueous potassium hydroxide. Acetobromo-α-D-glucose is then added portion-wise to the solution at room temperature with stirring. The reaction progress is monitored by TLC.

-

Work-up and Deprotection: After the reaction is complete, the solvent is evaporated. The residue is dissolved in methanol, and a catalytic amount of sodium methoxide is added to remove the acetyl protecting groups from the glucose moiety. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

-

Purification: The reaction mixture is neutralized, and the solvent is removed. The crude product is purified by column chromatography on silica gel to yield daidzin.

Part B: Selective 4''-O-methylation of Daidzin

This is a proposed method based on the selective methylation of sugar hydroxyl groups.

1. Materials and Reagents:

-

Daidzin (from Part A)

-

Stannylene acetal (e.g., dibutyltin oxide)

-

Methyl iodide

-

Dry methanol or DMF

-

Inert gas (e.g., Argon or Nitrogen)

2. Methodology:

-

Stannylene Acetal Formation: Daidzin and a stoichiometric amount of dibutyltin oxide are refluxed in dry methanol under an inert atmosphere. This selectively activates the secondary hydroxyl groups of the glucose moiety.

-

Methylation: After the formation of the stannylene acetal, the reaction mixture is cooled, and methyl iodide is added. The reaction is stirred at room temperature or slightly elevated temperature until the methylation is complete (monitored by TLC).

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

-

Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the synthesis workflow and a potential signaling pathway influenced by daidzin, the precursor to this compound.

Caption: Synthesis workflow for this compound.

Caption: Potential anti-inflammatory signaling pathways of Daidzin.

References

An In-depth Technical Guide to 4''-methyloxy-Daidzin (CAS: 1195968-02-5): An Emerging Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Daidzin, an isoflavone methyl-glycoside, has been identified as a bioactive compound with potential immunomodulatory and antiallergic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and underlying mechanisms of action based on available scientific literature. Detailed experimental protocols for assessing its effects on mast cell degranulation and cytokine release are provided, along with a summary of its known effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound (chemical name: Daidzein 7-O-β-D-glucoside 4''-O-methylate) is a novel isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans.[1][2][3][4][5] Isoflavones, a class of phytoestrogens, are known for their diverse biological activities, including immunomodulatory and antiallergic effects.[1][6] This guide focuses on the technical aspects of this compound, providing a detailed examination of its properties and the scientific basis for its potential therapeutic applications in allergic and inflammatory conditions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 1195968-02-5 | [1] |

| Molecular Formula | C₂₂H₂₂O₉ | [2] |

| Molecular Weight | 430.4 g/mol | [2] |

| IUPAC Name | 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one | [2] |

| Synonyms | Daidzein 7-O-β-D-glucoside 4''-O-methylate, CDGM | [1][2] |

| Purity | >98% (via HPLC) | [2] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [4][5] |

Biological Activity and Mechanism of Action

Research indicates that this compound exhibits antiallergic activity by inhibiting the degranulation of mast cells and the release of pro-inflammatory cytokines.[1] The primary mechanism of action involves the modulation of key signaling pathways downstream of the high-affinity IgE receptor (FcεRI).

Inhibition of Mast Cell Degranulation and Cytokine Release

In vitro studies using the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for mast cells, have demonstrated the anti-allergic potential of this compound. While specific quantitative data for this compound is not detailed in publicly available abstracts, the foundational study by Park et al. (2012) indicates its activity in inhibiting the release of β-hexosaminidase (a marker of degranulation) and the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) upon antigen stimulation. For precise quantitative values, consultation of the full-text article is recommended.

Modulation of Intracellular Signaling Pathways

The anti-allergic effects of isoflavone methyl-glycosides, including this compound, are attributed to their ability to suppress the activation of critical signaling molecules. The proposed mechanism involves the downregulation of the phosphorylation of several key proteins in the FcεRI signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivity.

Cell Culture

The RBL-2H3 cell line is maintained in Minimum Essential Medium (MEM) supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell culture supernatant.

Protocol:

-

Seed RBL-2H3 cells in a 24-well plate and incubate overnight.

-

Sensitize cells with anti-dinitrophenyl (DNP) IgE for 12-16 hours.

-

Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with DNP-human serum albumin (HSA) for 1 hour to induce degranulation.

-

Collect the supernatant. Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

-

Incubate the supernatant and cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

-

Stop the reaction by adding a sodium carbonate/bicarbonate buffer (pH 10.0).

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of β-hexosaminidase release is calculated as (Supernatant OD / (Supernatant OD + Lysate OD)) x 100.

Cytokine Release Assay (TNF-α and IL-4)

The levels of secreted TNF-α and IL-4 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

-

Follow steps 1-5 of the β-hexosaminidase release assay protocol.

-

After stimulation, collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-4 according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate solution (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of each cytokine based on the standard curve.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

Protocol:

-

Culture and stimulate RBL-2H3 cells as described previously.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Lyn, Syk, PLCγ1, LAT, AKT, and ERK1/2.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-allergic and immunomodulatory activities. Its ability to inhibit mast cell degranulation and cytokine release through the modulation of the FcεRI signaling pathway highlights its potential for the development of novel therapeutics for allergic diseases. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future investigations into this and related bioactive molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cordyceps militaris as a Bio Functional Food Source: Pharmacological Potential, Anti-Inflammatory Actions and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Ingredients of Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Xylooligosaccharides of Daidzein and Their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability and Pharmacokinetics of 4''-Methyloxy-Daidzin

Introduction to 4''-Methyloxy-Daidzin

This compound, also known as daidzein 7-O-β-D-glucoside 4''-O-methylate, is an isoflavone methyl-glycoside. It has been isolated from Cordyceps militaris grown on germinated soybeans[1][2]. Isoflavones, as a class of compounds, are known for their potential immunomodulating and antiallergic activities[1][2][3]. The core structure of this compound is based on daidzin, which is the 7-O-glucoside of daidzein. Understanding the pharmacokinetic profile of daidzin and daidzein is crucial for predicting the behavior of this compound in vivo.

Pharmacokinetics of Daidzin and Daidzein

The bioavailability and pharmacokinetics of isoflavones can be influenced by their chemical form (aglycone vs. glycoside). Glycosides, like daidzin, generally require hydrolysis by intestinal enzymes to their aglycone form (daidzein) before they can be absorbed[4].

The following tables summarize key pharmacokinetic parameters for daidzein and its glycoside, daidzin, from studies in healthy human subjects. These values provide a baseline for understanding the potential behavior of this compound.

Table 1: Pharmacokinetic Parameters of Daidzein and Daidzin in Humans

| Parameter | Daidzein (Aglycone) | Daidzin (Glycoside) | Reference |

| Tmax (hours) | 5.2 - 7.4 | 9.0 - 9.3 | [4][5] |

| t1/2 (hours) | 7.75 | Not directly specified | [5] |

| AUC (µg·h/mL) | 2.94 | Greater than aglycone | [4] |

| Systemic Bioavailability | Lower than glycoside | Higher than aglycone | [4][6] |

| Volume of Distribution (Vd/F) | 336.25 L | Not specified | [5] |

| Clearance Rate (CL/F) | 30.09 L/h | Not specified | [5] |

Note: There can be significant inter-individual variability in pharmacokinetic parameters.

Metabolism of Daidzein

Once absorbed, daidzein undergoes extensive metabolism. The primary metabolic pathways include glucuronidation, sulfation, and hydroxylation. Gut microbiota also play a critical role in the metabolism of daidzein, leading to the formation of metabolites such as equol and O-desmethylangolensin[3].

The metabolism of daidzein is complex, involving both phase I and phase II enzymes. Hydroxylated metabolites of daidzein have been identified in human urine and plasma, indicating that oxidative metabolism is a significant pathway[7][8].

Caption: Metabolic pathway of Daidzin and Daidzein.

Potential Impact of 4''-Methyloxy Group on Pharmacokinetics

The presence of a methoxyl group can significantly alter the pharmacokinetic properties of a molecule. Studies on methoxylated isoflavones have shown that the position of the methoxyl group influences their biotransformation[4].

-

Absorption: The 4''-methyloxy group on the glucose moiety of daidzin may influence the rate of hydrolysis by intestinal glucosidases. This could potentially alter the Tmax compared to daidzin.

-

Metabolism: The methoxyl group may be subject to O-demethylation by cytochrome P450 enzymes. The stability of this group will be a key determinant of the metabolic profile of this compound. If the methoxy group is stable, it may lead to different metabolites compared to daidzein.

-

Distribution and Excretion: Changes in polarity due to the methoxyl group could affect the volume of distribution and the rate of excretion.

Experimental Protocols

Detailed methodologies are essential for reproducible pharmacokinetic studies. Below are generalized protocols based on common practices for studying isoflavones.

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment.

-

Drug Administration: The test compound (e.g., this compound) is administered orally (gavage) or intravenously (tail vein injection).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the jugular vein.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analysis: Plasma concentrations of the parent compound and its metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as AUC, Cmax, Tmax, t1/2, Vd, and CL.

Caption: General workflow for an in vivo pharmacokinetic study.

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

-

Transport Study: The test compound is added to the apical (AP) side, and samples are taken from the basolateral (BL) side at various time points to determine the apparent permeability coefficient (Papp) in the absorptive direction. The reverse transport (BL to AP) is also assessed to identify potential efflux.

-

Analysis: Concentrations of the compound in the donor and receiver compartments are quantified by LC-MS/MS.

Conclusion and Future Directions

While the pharmacokinetic profile of this compound has not been directly elucidated, the extensive data available for its parent compounds, daidzin and daidzein, provide a solid foundation for initial assessment. The addition of the 4''-methyloxy group is expected to influence its absorption, metabolism, and overall bioavailability.

Future research should focus on dedicated in vitro and in vivo studies to characterize the ADME properties of this compound. Such studies would involve Caco-2 permeability assays, metabolic stability assessments using liver microsomes, and full pharmacokinetic profiling in animal models. This will be essential for any further development of this compound for therapeutic applications. Novel formulations could also be explored to enhance its solubility and bioavailability[9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A major daidzin metabolite 7,8,4'-trihydroxyisoflavone found in the plasma of soybean extract-fed rats attenuates monocyte-endothelial cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4''-methyloxy-Daidzin Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of 4''-methyloxy-daidzin, an isoflavone methyl-glycoside with potential therapeutic applications. Drawing upon the known interactions of its parent compound, daidzin, and other isoflavones, this document outlines the process for identifying potential protein targets and elucidating the molecular interactions that govern binding affinity. Detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations are presented to guide researchers in conducting their own computational analyses. Furthermore, this guide summarizes the known quantitative binding data for daidzin and related compounds with key receptors, including Aldehyde Dehydrogenase 2 (ALDH2), Estrogen Receptor Alpha (ERα), and the Androgen Receptor (AR). Visualizations of the relevant signaling pathways and a generalized experimental workflow are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of isoflavone bioactivity and the application of computational methods in drug discovery.

Introduction

This compound is an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans. As a derivative of daidzin, it belongs to a class of phytoestrogens known for their diverse biological activities. While experimental data on the specific receptor targets of this compound are limited, the extensive research on daidzin and other isoflavones provides a strong foundation for in silico investigation. Computational modeling offers a powerful and cost-effective approach to predict potential protein interactions, understand binding mechanisms, and guide further experimental validation.

This guide will focus on the in silico modeling of this compound binding to three probable receptor targets based on the known pharmacology of daidzin:

-

Aldehyde Dehydrogenase 2 (ALDH2): A key enzyme in alcohol metabolism, for which daidzin is a known inhibitor.

-

Estrogen Receptor Alpha (ERα): A nuclear receptor involved in the regulation of various physiological processes, which is a known target for many phytoestrogens.

-

Androgen Receptor (AR): A nuclear receptor that plays a crucial role in male physiology and is implicated in prostate cancer. Isoflavones have been shown to modulate its activity.

Potential Receptor Targets and Quantitative Binding Data

The selection of appropriate receptor targets is a critical first step in any in silico binding study. Based on the literature for daidzin and other isoflavones, ALDH2, ERα, and AR are strong candidates for interaction with this compound. The following tables summarize the available quantitative binding data for daidzin and related compounds with these receptors. This data serves as a valuable benchmark for interpreting the results of in silico studies on this compound.

Table 1: Binding Affinities of Daidzin and Related Isoflavones with Aldehyde Dehydrogenase 2 (ALDH2)

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) | Reference |

| Daidzin | 0.08 | -9.1 ± 0.5 | [1] |

| Daidzin | 3.5 ± 0.1 | Not Reported | [2] |

| CVT-10216 | 0.029 | -10.4 ± 0.7 | [1] |

| CHEMBL114083 | 0.04 | -8.0 ± 0.1 | [1] |

Table 2: Binding Affinities of Daidzein with Estrogen Receptor Alpha (ERα)

| Compound | Binding Affinity (kcal/mol) | Method | Reference |

| Daidzein | -9.30 | Molecular Docking | [3] |

| Daidzein | Not Reported (IC50 = 107.62 ± 9.38 nM) | Competitor Assay | [4] |

Table 3: Binding Information for Daidzein with Androgen Receptor (AR)

| Compound | Observation | Reference |

| Daidzein | Can enhance androgenic effects in the presence of AR cofactors. | [5] |

| Daidzein | Inhibitory effect on PSA and AR protein levels was not observed, unlike genistein. | [6] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments used to model the receptor binding of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. AutoDock Vina is a widely used software for this purpose.

Protocol for Molecular Docking using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target receptor (ALDH2, ERα, or AR) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the receptor using software like AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Obtain the 2D structure of this compound and convert it to a 3D structure using a molecule editor like ChemDraw or Avogadro.

-

Perform energy minimization of the 3D structure.

-

In ADT, detect the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation. The command will specify the receptor, ligand, grid box parameters, and output file names.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file contains the coordinates of the center of the grid box and its dimensions.

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability. GROMACS is a popular software package for MD simulations.

Protocol for MD Simulation using GROMACS:

-

System Preparation:

-

Prepare the protein and ligand files as described in the molecular docking protocol.

-

Generate the topology file for the protein using the pdb2gmx module in GROMACS, selecting an appropriate force field (e.g., CHARMM36).

-

Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.

-

Combine the protein and ligand coordinates into a single complex file.

-

Create a simulation box and solvate it with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove any steric clashes. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints are often applied to the protein and ligand during equilibration.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data is saved at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD) of the protein and ligand to check for conformational stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analysis of hydrogen bonds between the protein and ligand over time.

-

Principal Component Analysis (PCA) to study the dominant motions of the system.

-

-

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of a ligand to a protein from the MD simulation trajectory.

Protocol for MM/PBSA Calculation using AMBER:

-

Trajectory Preparation:

-

From the production MD trajectory (in GROMACS format, if necessary, convert to a compatible format), strip the water and ions.

-

Create separate trajectory files for the complex, the receptor, and the ligand.

-

-

Parameter File Preparation:

-

Create topology files for the complex, receptor, and ligand using the ante-MMPBSA.py script in AmberTools.

-

-

MM/PBSA Calculation:

-

Use the MMPBSA.py script to perform the calculation. An input file is required to specify the parameters for the calculation, including the frames from the trajectory to be analyzed, the Poisson-Boltzmann solver settings, and the nonpolar solvation model.

-

-

Analysis of Results:

-

The output will provide the binding free energy (ΔG_bind) and its components:

-

ΔE_MM: Molecular mechanics energy (van der Waals and electrostatic interactions in the gas phase).

-

ΔG_solv: Solvation free energy (polar and nonpolar contributions).

-

-

The results can be used to compare the binding affinities of different ligands or to understand the energetic contributions of different interactions to the overall binding.

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the potential receptors for this compound.

References

- 1. Repurposing Drugs for Inhibition against ALDH2 via a 2D/3D Ligand-Based Similarity Search and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. By modulating androgen receptor coactivators, daidzein may act as a phytoandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen receptor and soy isoflavones in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 4''-methyloxy-Daidzin using High-Performance Liquid Chromatography (HPLC)

**Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4''-methyloxy-Daidzin, an isoflavone methyl-glycoside. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high selectivity and sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the workflow.

Introduction

This compound is an isoflavone methyl-glycoside isolated from sources such as Cordyceps militaris grown on germinated soybeans.[1] Isoflavones, including their glycoside and aglycone forms, are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including immunomodulating and antiallergic effects.[1] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavones due to its high resolution, sensitivity, and reproducibility.[2][3] This application note presents a detailed HPLC method for the quantification of this compound, adaptable for various research and development applications.

Experimental

-

This compound reference standard (>98% purity)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid or Acetic acid (analytical grade)

-

Dimethyl sulfoxide (DMSO, for stock solution preparation)[1]

-

0.45 µm membrane filters

A standard HPLC system equipped with the following components is recommended:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

The following chromatographic conditions are recommended for the separation and quantification of this compound. These are based on established methods for similar isoflavone glycosides.[5][6][7][8]

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |

| Gradient Elution | A time-programmed gradient is recommended to ensure optimal separation from other matrix components. (See Table 2) |

| Flow Rate | 1.0 mL/min[2][6] |

| Column Temperature | 30-40 °C[8][9] |

| Detection Wavelength | 254 nm or 260 nm (based on the UV maximum of daidzin derivatives)[2][5][6][7] |

| Injection Volume | 10-20 µL |

Table 1: Recommended HPLC Chromatographic Conditions.

A gradient elution profile is suggested to ensure the separation of this compound from potential impurities and other related isoflavones.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 85 | 15 |

| 20 | 60 | 40 |

| 25 | 60 | 40 |

| 30 | 85 | 15 |

| 35 | 85 | 15 |

Table 2: Suggested Gradient Elution Program. This program should be optimized based on the specific column and system used.

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO or methanol.[1] This solution should be stored at -20°C.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix. A general protocol for solid samples is provided below.

-

Extraction: Accurately weigh a known amount of the homogenized sample. Extract the sample with a suitable solvent such as aqueous acetonitrile or methanol.[10] Sonication or vortexing can be used to improve extraction efficiency.

-

Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[3]

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.99.[2] |

| Accuracy | Recovery of spiked samples should be within 95-105%.[6] |

| Precision | Relative Standard Deviation (RSD) for replicate injections should be < 2% for both intra-day and inter-day measurements.[2][6] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

Table 3: Method Validation Parameters and Acceptance Criteria.

Data Analysis and Presentation

Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

Inject the prepared sample solutions. The peak area corresponding to this compound will be used to calculate its concentration in the sample using the equation from the calibration curve.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |

| Standard 1 | 1 | N/A | ||

| Standard 2 | 10 | N/A | ||

| Standard 3 | 25 | N/A | ||

| Standard 4 | 50 | N/A | ||

| Standard 5 | 100 | N/A | ||

| Sample 1 | ||||

| Sample 2 | ||||

| Sample 3 |

Table 4: Example of a Data Summary Table for Quantitative Analysis.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation will enable researchers and scientists to obtain accurate and precise results. The adaptability of this method makes it suitable for a wide range of applications in drug development and quality control.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4''-methyloxy-Daidzin in Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4''-methyloxy-Daidzin in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans, has demonstrated immunomodulating and antiallergic activities.[1] The described method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. The protocol includes procedures for plasma sample preparation, optimized LC-MS/MS conditions, and comprehensive method validation parameters.

Introduction

Isoflavones are a class of phytoestrogens that are actively being investigated for their potential health benefits.[2] this compound (Daidzein 7-O-β-D-glucoside 4''-O-methylate) is a specific isoflavone that has garnered interest for its biological activities.[1] To understand its therapeutic potential, it is essential to develop robust bioanalytical methods for its quantification in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this purpose.[3] This document provides a comprehensive guide for the analysis of this compound in plasma, supporting preclinical and clinical research.

Experimental Protocols

Plasma Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate this compound from the plasma matrix.

Materials:

-

Human or animal plasma

-

This compound standard

-

Internal Standard (IS) (e.g., Quercetin or a stable isotope-labeled analog)

-

Ethyl acetate

-

0.1% Formic acid in water

-

Acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 500 µL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 mm x 3.0 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | To be determined by direct infusion of this compound and the IS. For daidzin (a related compound), a transition of m/z 417.1 -> 255.1 has been used.[4] |

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.[3]

Quantitative Data Summary

Table 1: Calibration Curve and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|

| this compound | 0.5 - 500 | > 0.995 | 0.5 |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low (1.5) | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Medium (75) | < 8 | 97 - 103 | < 10 | 96 - 104 |

| High (400) | < 7 | 98 - 102 | < 9 | 97 - 103 |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Low (1.5) | 85 - 95 | 90 - 110 |

| Medium (75) | 88 - 98 | 92 - 108 |

| High (400) | 90 - 100 | 95 - 105 |

Table 4: Stability

| Stability Condition | Duration | Stability (%) |

|---|---|---|

| Bench-top (Room Temp) | 4 hours | 92 - 108 |

| Autosampler (4°C) | 24 hours | 95 - 105 |

| Freeze-Thaw Cycles | 3 cycles | 90 - 110 |

| Long-term (-80°C) | 30 days | 93 - 107 |

Visualization of Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma. The detailed protocol and validation data demonstrate that the method is sensitive, accurate, and precise, making it well-suited for pharmacokinetic studies and supporting the development of this compound as a potential therapeutic agent.

References

- 1. glpbio.com [glpbio.com]

- 2. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of isoflavone glycosides and aglycones in rat plasma by LC-MS/MS: Troubleshooting of interference from food and its application to pharmacokinetic study of Semen Sojae Praeparatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]